Isopropyl [2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetate Isopropyl [2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0977009
InChI: InChI=1S/C13H13NO4S2/c1-8(2)18-11(15)7-14-12(16)10(20-13(14)17)6-9-4-3-5-19-9/h3-6,8H,7H2,1-2H3/b10-6+
SMILES: CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=O
Molecular Formula: C13H13NO4S2
Molecular Weight: 311.4 g/mol

Isopropyl [2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetate

CAS No.:

Cat. No.: VC0977009

Molecular Formula: C13H13NO4S2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl [2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetate -

Specification

Molecular Formula C13H13NO4S2
Molecular Weight 311.4 g/mol
IUPAC Name propan-2-yl 2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
Standard InChI InChI=1S/C13H13NO4S2/c1-8(2)18-11(15)7-14-12(16)10(20-13(14)17)6-9-4-3-5-19-9/h3-6,8H,7H2,1-2H3/b10-6+
Standard InChI Key JFVFJEFRWCBGGX-UXBLZVDNSA-N
Isomeric SMILES CC(C)OC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=O
SMILES CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=O
Canonical SMILES CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator